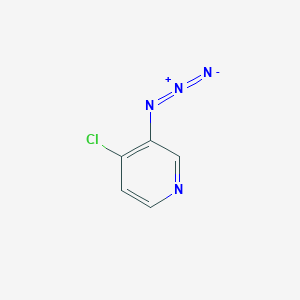
3-Azido-4-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-4-chloropyridine is a chemical compound that contains an azide group and a chlorine atom attached to a pyridine ring . It is part of a broader class of compounds known as azides, which are characterized by the presence of the N3 group . Azides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves nucleophilic substitution reactions . For instance, the reaction of the tetrazolediazonium ion with malonic acid dinitrile and nitroacetonitrile leads to the formation of 3-azido-5-amino-1,2,4-triazine derivatives . Another example is the synthesis of azide-modified nucleosides from 2’,3’-protected ribonucleosides using PPh3 and CBr4 as halogenating agents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azide group (N3) and a chlorine atom attached to a pyridine ring . The azide group is a linear triatomic anion (N3-) and is considered a functional group in organic chemistry .Chemical Reactions Analysis
This compound, like other azides, can participate in various chemical reactions. For instance, it can undergo a domino reaction, which involves a sequence of reactions such as salt formation, cyclization, and nucleophilic substitution . The reactivity of azides can be influenced by many factors, including the nature of the nucleophile, reaction conditions, and solvent .科学的研究の応用
1. Photoaffinity Probes for Receptors
3-Azido-4-chloropyridine derivatives have been utilized as candidate photoaffinity probes for mammalian and insect nicotinic acetylcholine receptors (nAChRs). Studies demonstrated an increase in affinity for rat brain and recombinant alpha4beta2 nAChRs, making these compounds effective for characterizing both mammalian and insect receptors (Kagabu et al., 2000).
2. Catalytic Derivatization and Structural Studies
Palladium fluoro complexes, including chloro and azido complexes, have been prepared using derivatives of this compound. These complexes demonstrate potential in catalytic derivatization of pentafluoropyridine and exhibit interesting structural properties. The complexes have been studied for their reactivity towards silanes and Bu3SnCH=CH2 (Braun et al., 2006).
3. Synthesis and Magnetic Studies of Copper(II) Azido Complexes
Research has shown that this compound derivatives are used in the synthesis of magnetic complexes involving copper(II) azido complexes. These complexes have distinct magnetic interactions and structures, influenced by slight geometric differences in the co-ligands (Zhao et al., 2016).
4. Development of Pt(IV) Pyridyl Azido Acetato Complexes
Studies involving Pt(II) and Pt(IV) azido complexes, including those derived from this compound, have been conducted to understand their structural and photochemical properties. These complexes have shown potential in photoactivation with UVA and visible green light (Mackay et al., 2009).
5. Synthesis and Characterization of Palladium(II) Azide Complexes
Palladium(II) azide complexes with this compound derivatives have been synthesized and characterized using IR, Raman, and NMR spectroscopy. These complexes exhibit terminal azide ligands in trans position, contributing to our understanding of metal-azide chemistry (Klapötke et al., 2000).
6. Development of Mn(II) and Zn(II) Azido Complexes
Research in synthesizing Mn(II) and Zn(II) azido complexes using halo-substituted this compound derivatives has been reported. These complexes have unique structures and are important for understanding the coordination chemistry of transition metals (Mautner et al., 2013).
作用機序
Target of Action
3-Azido-4-chloropyridine is a halogenated derivative of pyridine . It is an organohalide and is primarily used as an intermediate in many chemical reactions It’s worth noting that halogenated pyridines are highly reactive towards nucleophilic attack due to their electron-deficient nature .
Mode of Action
It’s known that the reactivity of substituted pyridines is different from that of the parent molecule due to steric interactions that occur during the breaking of the c–p bond . This suggests that this compound may interact with its targets through a similar mechanism.
Biochemical Pathways
It’s known that halogenated pyridines can be used as building blocks in the synthesis of chemically relevant organic compounds . This suggests that this compound may affect various biochemical pathways depending on the specific targets it interacts with.
Pharmacokinetics
The molecular weight of chloropyridine, a related compound, is 113545 g/mol , which may influence its bioavailability.
Result of Action
A study on a related compound, 3′-azido-2′,3′-dideoxythymidine (azt), showed that chronic exposure of this compound to cancer cells induced a senescent phenotype and reduced tumorigenicity
Action Environment
It’s known that the decomposition of the pyridine ring in chloropyridine, a related compound, is considerably slowed by the addition of a halogen moiety . This suggests that environmental factors such as temperature and pH may influence the stability and action of this compound.
Safety and Hazards
While specific safety and hazard information for 3-Azido-4-chloropyridine is not available in the search results, azides are generally known to be hazardous due to their high reactivity and sensitivity to heat and mechanical shock . They should be handled with care, and appropriate safety measures should be taken when working with these compounds .
将来の方向性
The future directions for the research and application of 3-Azido-4-chloropyridine and similar compounds could involve their use in the synthesis of new pharmaceuticals and high-energy materials . The azide group in these compounds can be used for bioorthogonal labeling and functionalization, making them useful tools in various fields of chemistry .
生化学分析
Biochemical Properties
It is known that chloropyridines, including 3-Azido-4-chloropyridine, are used as intermediates in many chemical reactions
Cellular Effects
The cellular effects of this compound are not well-documented. Studies on related compounds suggest that they can influence cell function. For instance, 3′-azido-3′-deoxythymidine (AZT), a related compound, has been shown to have significant effects on cell function, including impacts on cell signaling pathways and gene expression .
Molecular Mechanism
It is known that chloropyridines can undergo various chemical reactions, including phosphonium salt installation, which can lead to the formation of C–halogen bonds
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they can have long-term effects on cellular function .
Metabolic Pathways
It is known that chloropyridines can be involved in various chemical reactions, suggesting that they may interact with various enzymes or cofactors .
Transport and Distribution
Studies on related compounds suggest that they can be transported across the blood-brain barrier .
Subcellular Localization
It is known that related compounds can be incorporated into both nuclear and mitochondrial DNA .
特性
IUPAC Name |
3-azido-4-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-2-8-3-5(4)9-10-7/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYBVIVJPIXWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(4-Fluorophenyl)acetyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2831677.png)
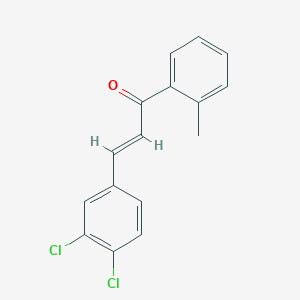
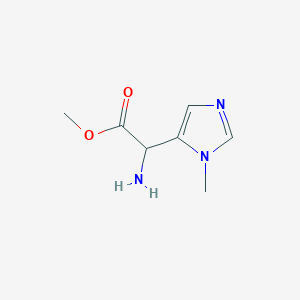
![(3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazol-5-yl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone](/img/structure/B2831684.png)
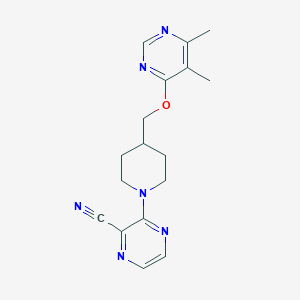

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2831689.png)

![(Z)-2-Cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-methoxyphenyl)prop-2-enamide](/img/structure/B2831691.png)
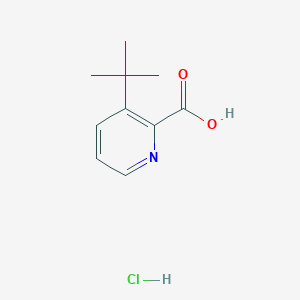
![4-Tert-butyl-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzamide](/img/structure/B2831693.png)
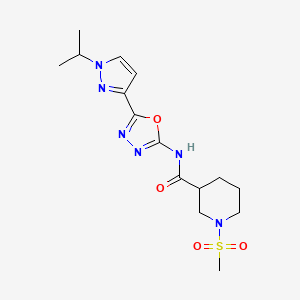
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isobutyramide](/img/structure/B2831695.png)
![5-[1-(2,5-dimethylbenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2831700.png)